molecular formula C27H42N2O7S B14415021 N-Acetylleukotriene D4 CAS No. 80115-94-2

N-Acetylleukotriene D4

Cat. No.: B14415021
CAS No.: 80115-94-2
M. Wt: 538.7 g/mol
InChI Key: HJNOQTNZXQEPJB-NYLUJPCVSA-N
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Description

N-Acetylleukotriene D4 is a defined metabolite in the cysteinyl leukotriene pathway, which is a critical area of study in inflammatory processes . Leukotrienes like LTD4 are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway and are central components of the inflammatory response, particularly in conditions such as asthma and anaphylaxis . They are known for their potent biological effects, including causing smooth muscle contraction, bronchoconstriction, and increased vascular permeability . Research indicates that cysteinyl leukotrienes, including Leukotriene D4, are efficiently taken up and metabolized by organs such as the liver, with metabolites like N-acetyl-LTE4 being a major biliary excretion product . This makes this compound a valuable tool for investigating the metabolism and hepatobiliary elimination of these potent signaling molecules. Its increased stability compared to the short-lived primary leukotrienes makes it particularly useful for analytical methods and as a stable internal standard in HPLC-based assays to study leukotriene levels in biological samples like urine . Furthermore, studying this compound and its related pathways provides insights into mechanisms that can be targeted by pharmaceuticals, such as leukotriene receptor antagonists (e.g., montelukast) . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

80115-94-2

Molecular Formula

C27H42N2O7S

Molecular Weight

538.7 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C27H42N2O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-24(23(31)16-15-18-25(32)33)37-20-22(29-21(2)30)27(36)28-19-26(34)35/h7-8,10-14,17,22-24,31H,3-6,9,15-16,18-20H2,1-2H3,(H,28,36)(H,29,30)(H,32,33)(H,34,35)/b8-7-,11-10-,13-12+,17-14+/t22-,23-,24+/m0/s1

InChI Key

HJNOQTNZXQEPJB-NYLUJPCVSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)C

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C

Origin of Product

United States

Biosynthesis and Enzymatic Formation of N Acetylated Leukotrienes

Origin of Leukotriene D4 from the Arachidonic Acid Pathway

Leukotrienes are inflammatory mediators synthesized from arachidonic acid, a polyunsaturated fatty acid released from cell membrane phospholipids (B1166683) by the enzyme phospholipase A2. tg.org.au The biosynthesis of all leukotrienes begins with the action of the 5-lipoxygenase (5-LO) enzyme, which requires a co-factor protein called 5-lipoxygenase-activating protein (FLAP). tg.org.au

The process initiates when 5-LO catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). tg.org.au This intermediate is then rapidly converted by the same enzyme, 5-LO, into the unstable epoxide, Leukotriene A4 (LTA4). tg.org.aubiosciencepharma.com

LTA4 serves as a crucial branching point in the pathway. It can be converted into Leukotriene B4 (LTB4) or into the first of the cysteinyl leukotrienes, Leukotriene C4 (LTC4). clinpgx.org The formation of LTC4 is catalyzed by the enzyme LTC4 synthase, which conjugates LTA4 with the tripeptide glutathione (B108866). clinpgx.orgnih.gov This reaction primarily occurs in inflammatory cells such as mast cells, eosinophils, basophils, and macrophages. clinpgx.orgnih.gov

Once synthesized, LTC4 is transported out of the cell. clinpgx.org In the extracellular space, it undergoes metabolism by the enzyme gamma-glutamyltransferase (GGT), which removes a glutamic acid residue from the glutathione moiety. clinpgx.orgpnas.org This conversion yields Leukotriene D4 (LTD4), a potent bioactive lipid mediator. clinpgx.orgpnas.org

Conversion of Leukotriene D4 to Leukotriene E4

Leukotriene D4 (LTD4) is further metabolized in the extracellular environment. The conversion of LTD4 to Leukotriene E4 (LTE4) is a key step in the leukotriene metabolic pathway. This reaction is catalyzed by a dipeptidase that cleaves the glycine (B1666218) residue from the cysteinyl-glycyl portion of LTD4. nih.govnih.gov

Human polymorphonuclear leukocytes (PMNs) are capable of this conversion through the secretion of an LTD4 dipeptidase. nih.govnih.gov This enzyme has been found to be associated with the specific granules within these cells. nih.govnih.gov The resulting product, LTE4, is chemically more stable than its precursors, LTC4 and LTD4. nih.govwikipedia.org Due to its stability, LTE4 is the predominant cysteinyl leukotriene found in various biological fluids, including urine, and is often measured as a biomarker of total cysteinyl leukotriene production. nih.govwikipedia.orgmayocliniclabs.com

N-Acetylation of Leukotriene E4: Enzyme Systems and Co-factors

The final step in this metabolic sequence is the N-acetylation of Leukotriene E4 (LTE4). This process leads to the formation of N-Acetylleukotriene E4, which is considered a mechanism of detoxification. nih.gov

The acetylation of LTE4 requires an acetyl group donor. Research has identified Acetyl coenzyme A (acetyl-CoA) as the essential cofactor that provides the acetyl group for this reaction. scispace.comnih.gov Acetyl-CoA is a central molecule in metabolism, participating in numerous biochemical reactions, including the synthesis of lipids and the acetylation of proteins and other molecules. wikipedia.orgnih.gov The enzyme responsible for this step, a type of N-acetyltransferase, facilitates the transfer of the acetyl group from acetyl-CoA to the amino group of the cysteine residue in LTE4. nih.govcytoskeleton.com

Studies using subcellular fractionation of rat liver homogenates have provided insight into the location of the enzymes that catalyze the N-acetylation of LTE4. The enzymatic activity was found to be associated with particulate fractions, specifically those that sediment between 600 and 8500 g and between 20,000 and 105,000 g. nih.gov This suggests that the N-acetylating enzymes are likely membrane-bound or contained within specific organelles. In human polymorphonuclear granulocytes, enzymes involved in the broader leukotriene formation pathway have been localized to various subcellular compartments, including both the 200,000 g precipitate (pellet) and the supernatant, indicating a distribution between membrane-bound and cytosolic locations for different enzymes in the cascade. nih.gov

The capacity to N-acetylate Leukotriene E4 is not ubiquitous and shows a specific tissue distribution. In studies conducted on rats, the enzyme system responsible for this conversion has been identified in several organs. The highest activity is typically observed in the liver and kidney. scispace.comnih.gov In addition to these primary sites, the capacity for N-acetylation of LTE4 has also been demonstrated in the spleen, skin, and lung. scispace.comnih.gov

Data on Leukotriene Metabolism

The following tables summarize key components of the leukotriene biosynthesis and metabolism pathway.

Table 1: Key Enzymes in the Cysteinyl Leukotriene Pathway This table outlines the primary enzymes involved in the conversion of Arachidonic Acid to N-Acetylleukotriene E4.

Enzyme Substrate Product Cellular Location
5-Lipoxygenase (5-LO) Arachidonic Acid Leukotriene A4 (LTA4) Cytosol, translocates to nuclear membrane tg.org.au
LTC4 Synthase Leukotriene A4 (LTA4) Leukotriene C4 (LTC4) Nuclear/endoplasmic reticulum membrane
Gamma-Glutamyltransferase (GGT) Leukotriene C4 (LTC4) Leukotriene D4 (LTD4) Extracellular (cell surface) pnas.org
Dipeptidase Leukotriene D4 (LTD4) Leukotriene E4 (LTE4) Extracellular nih.govnih.gov

Table 2: Tissue Distribution of LTE4 N-Acetylation Capacity in Rats This table shows the organs where the enzymatic N-acetylation of Leukotriene E4 has been observed.

Tissue N-Acetylation Capacity
Liver Present scispace.comnih.gov
Kidney Present scispace.comnih.gov
Spleen Present scispace.comnih.gov
Skin Present scispace.comnih.gov

Metabolic Fate and Degradation Pathways of N Acetylated Leukotrienes

Omega-Oxidation of N-Acetylated Leukotriene E4

Omega-oxidation is a critical initial step in the catabolism of N-acetylleukotriene E4 (N-acetyl-LTE4). This process occurs at the methyl end (omega-end) of the fatty acid backbone and is a prerequisite for subsequent chain-shortening reactions. nih.gov

Formation of N-Acetyl-omega-hydroxy-leukotriene E4

The first step in the omega-oxidation of N-acetyl-LTE4 is the hydroxylation of the terminal methyl group (C-20) to form N-acetyl-omega-hydroxy-leukotriene E4. nih.govebi.ac.uk This reaction is catalyzed by a specific cytochrome P450 monooxygenase. nih.govgenome.jp Studies with rat liver microsomes have demonstrated the conversion of N-acetyl-LTE4 to this hydroxylated metabolite. nih.govebi.ac.uk The formation of N-acetyl-omega-hydroxy-leukotriene E4 has also been observed as a biliary metabolite in rats. researchgate.net

Formation of N-Acetyl-omega-carboxy-leukotriene E4

Following hydroxylation, N-acetyl-omega-hydroxy-leukotriene E4 is further oxidized to N-acetyl-omega-carboxy-leukotriene E4. nih.gov This conversion involves the action of an alcohol dehydrogenase and an aldehyde dehydrogenase. jci.org This dicarboxylic acid derivative is a more polar molecule, facilitating its eventual elimination. nih.gov The formation of N-acetyl-omega-carboxy-leukotriene E4 has been identified in rat liver microsomes and as a fecal metabolite in germ-free rats. nih.govresearchgate.net

Enzymatic Systems Involved in Omega-Oxidation

The omega-oxidation of N-acetyl-LTE4 is carried out by a multi-enzyme system.

Leukotriene E omega-hydroxylase: This cytochrome P450 enzyme, belonging to the CYP4F subfamily, is responsible for the initial hydroxylation of N-acetyl-LTE4 at the C-20 position. nih.govgenome.jpnih.gov It is distinct from the enzyme that hydroxylates leukotriene B4. nih.gov

Omega-hydroxyleukotriene E dehydrogenase: This enzyme, found predominantly in the liver cytosol, catalyzes the subsequent oxidation of the newly formed hydroxyl group to a carboxylic acid. nih.gov

EnzymeLocationFunction
Leukotriene E omega-hydroxylase (CYP4F)Microsomes (e.g., liver)Catalyzes the hydroxylation of N-acetyl-LTE4 to N-acetyl-omega-hydroxy-leukotriene E4. nih.govfrontiersin.org
Omega-hydroxyleukotriene E dehydrogenaseCytosol (e.g., liver)Catalyzes the oxidation of N-acetyl-omega-hydroxy-leukotriene E4 to N-acetyl-omega-carboxy-leukotriene E4. nih.gov

Co-factor Requirements for Omega-Oxidation

The enzymatic reactions of omega-oxidation are dependent on specific co-factors.

NADPH and Molecular Oxygen: These are essential for the activity of leukotriene E omega-hydroxylase, the cytochrome P450 enzyme that initiates omega-oxidation. nih.govrsc.org

NAD+: This co-factor is required by the cytosolic omega-hydroxyleukotriene E dehydrogenase for the oxidation of the hydroxylated intermediate to the corresponding carboxylic acid. nih.govnih.gov

Reaction StepEnzymeRequired Co-factors
HydroxylationLeukotriene E omega-hydroxylaseNADPH, Molecular Oxygen nih.gov
DehydrogenationOmega-hydroxyleukotriene E dehydrogenaseNAD+ nih.gov

Beta-Oxidation and Chain Shortening of N-Acetylated Leukotrienes

Following omega-oxidation, the resulting dicarboxylic acid, omega-carboxy-N-acetyl-LTE4, undergoes beta-oxidation from the omega-end. nih.govnih.gov This process involves the sequential removal of two-carbon units, leading to the formation of chain-shortened metabolites. nih.gov This degradation pathway has been recognized as a major route for the inactivation of cysteinyl leukotrienes. nih.gov In vivo studies in rats have identified beta-oxidation products such as 18-carboxy-19,20-dinor-N-acetyl LTE4 and 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetyl LTE4 in bile. nih.gov

Compartmentalization of N-Acetylated Leukotriene Degradation

The degradation of N-acetylated leukotrienes is compartmentalized within the cell, with peroxisomes playing a central role. nih.govnih.gov While omega-oxidation is initiated in the microsomes (endoplasmic reticulum), the subsequent beta-oxidation of omega-carboxy-N-acetyl-LTE4 occurs exclusively in peroxisomes. nih.govuva.nl Studies have shown that isolated peroxisomes can carry out the beta-oxidation of omega-carboxy-N-acetyl-LTE4, a process that requires the presence of a microsomal fraction to provide acyl-CoA synthetase activity. nih.gov The importance of peroxisomes in this degradative pathway is highlighted by the observation that patients with peroxisome deficiency disorders, such as Zellweger syndrome, exhibit impaired degradation of leukotrienes and excrete significantly higher levels of LTE4 and N-acetyl-LTE4 in their urine. nih.govjci.org

Cellular CompartmentMetabolic ProcessKey Metabolites
MicrosomesOmega-OxidationN-acetyl-omega-hydroxy-leukotriene E4
CytosolOmega-OxidationN-acetyl-omega-carboxy-leukotriene E4
PeroxisomesBeta-OxidationChain-shortened metabolites of omega-carboxy-N-acetyl-LTE4

Other Biotransformation Pathways of N-Acetylated Leukotrienes

Beyond the primary metabolic conversions, N-acetylated leukotrienes undergo further significant biotransformation, primarily through omega (ω)-oxidation and subsequent beta (β)-oxidation. These pathways are crucial for the further degradation and eventual elimination of these lipid mediators from the body.

Omega-oxidation is a key initial step in the further metabolism of N-acetylleukotriene E4 (N-acetyl-LTE4). This process involves the hydroxylation of the terminal methyl group (ω-carbon) of the fatty acid backbone. This reaction is catalyzed by a specific cytochrome P450 enzyme, leukotriene-E4 20-monooxygenase (EC 1.14.13.34), also known as leukotriene-E4 ω-hydroxylase. nih.govwikipedia.org This enzyme utilizes NADPH and molecular oxygen to introduce a hydroxyl group, forming N-acetyl-ω-hydroxy-leukotriene E4. nih.gov Subsequently, this hydroxylated intermediate can be further oxidized by an NAD+-dependent alcohol dehydrogenase, primarily located in the liver cytosol, to yield N-acetyl-ω-carboxy-leukotriene E4. nih.gov It has been observed that N-acetyl-LTE4 is transformed by these enzymes at a significantly lower rate compared to leukotriene E4 (LTE4). nih.gov

Following ω-oxidation, the resulting ω-carboxylated N-acetyl-LTE4 becomes a substrate for β-oxidation. This process, which occurs within peroxisomes, involves the sequential shortening of the fatty acid chain from the ω-end. nih.gov The β-oxidation of N-acetyl-LTE4 has been shown to occur exclusively in peroxisomes, in contrast to ω-carboxy-leukotriene B4 which can be metabolized in both peroxisomes and mitochondria. nih.gov This pathway leads to the formation of a series of chain-shortened metabolites.

Research has identified several of these β-oxidation products in biological samples. For instance, studies in anesthetized rats have detected metabolites such as 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetyl-LTE4 and 18-carboxy-19,20-dinor-N-acetyl-LTE4 in bile following the administration of leukotriene C4 or synthetic N-acetyl-LTE4. nih.gov The presence of these compounds confirms that N-acetylation precedes ω- and subsequent β-oxidation in the metabolic cascade of peptide leukotrienes in this model. nih.gov Further studies have also identified metabolites like ω-carboxy-tetranor-Δ13-N-acetyl-LTE4 and ω-carboxy-hexanor-N-acetyl-LTE3, indicating extensive degradation through this pathway. nih.gov

Another concept relevant to leukotriene metabolism is transcellular biosynthesis. This process involves the transfer of an intermediate, leukotriene A4 (LTA4), from a donor cell (e.g., a neutrophil) to an acceptor cell that can further metabolize it. nih.govscispace.com While this pathway is well-documented for the synthesis of leukotrienes like LTC4 and LTB4, its direct role in the biotransformation of already formed N-acetylated leukotrienes is less defined. nih.govsci-hub.st The primary significance of transcellular biosynthesis lies in expanding the cellular repertoire capable of producing potent leukotrienes during inflammatory responses. nih.govatsjournals.org

The various biotransformation pathways are summarized in the tables below.

Table 1: Key Enzymes in the Biotransformation of N-Acetylated Leukotrienes

EnzymeEC NumberMetabolic PathwaySubstrate(s)Product(s)Cellular Location
Leukotriene-E4 20-monooxygenase1.14.13.34ω-OxidationN-Acetylleukotriene E4N-Acetyl-ω-hydroxy-leukotriene E4Microsomes (Liver)
Alcohol Dehydrogenase-ω-OxidationN-Acetyl-ω-hydroxy-leukotriene E4N-Acetyl-ω-carboxy-leukotriene E4Cytosol (Liver)
Peroxisomal β-oxidation enzymes-β-OxidationN-Acetyl-ω-carboxy-leukotriene E4Chain-shortened metabolitesPeroxisomes

Table 2: Major Metabolites from Other Biotransformation Pathways of N-Acetyl-LTE4

MetabolitePrecursorMetabolic Pathway(s)
N-Acetyl-ω-hydroxy-leukotriene E4N-Acetylleukotriene E4ω-Oxidation
N-Acetyl-ω-carboxy-leukotriene E4N-Acetyl-ω-hydroxy-leukotriene E4ω-Oxidation
18-Carboxy-19,20-dinor-N-acetyl-leukotriene E4N-Acetyl-ω-carboxy-leukotriene E4ω-Oxidation, β-Oxidation
16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetyl-LTE4N-Acetyl-ω-carboxy-leukotriene E4ω-Oxidation, β-Oxidation
ω-Carboxy-tetranor-Δ13-N-acetyl-LTE4N-Acetyl-ω-carboxy-leukotriene E4ω-Oxidation, β-Oxidation
ω-Carboxy-hexanor-N-acetyl-LTE3N-Acetyl-ω-carboxy-leukotriene E4ω-Oxidation, β-Oxidation

Molecular Interactions and Receptor Dynamics of N Acetylated Leukotrienes

Comparative Analysis of Receptor Binding with Leukotriene D4

The biological actions of cysteinyl leukotrienes are mediated through specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors. The binding affinity of different leukotrienes to these receptors dictates their potency and physiological effects. While direct competitive binding assays detailing the affinity (Ki or IC50 values) of N-AcLTE4 are not extensively documented in comparative studies against LTD4, functional assays provide substantial insight into its receptor interactions.

Research indicates that the N-acetylation of LTE4 to form N-AcLTE4 generally results in a molecule with attenuated, but not eliminated, biological potency compared to LTD4. This suggests a lower binding affinity or efficacy at the CysLT receptors. For instance, in studies of vascular smooth muscle, N-AcLTE4 is reported to be 2- to 5-fold less potent than LTD4 in inducing mesenteric vasoconstriction nih.gov. An even more pronounced difference is observed in the myotropic activity on guinea pig ileum, where the activity of N-AcLTE4 is reduced by over 100-fold compared to LTD4 nih.govnih.govuniprot.org. This marked reduction in potency strongly implies a significant decrease in either the affinity for the receptor or the efficacy of the receptor activation following binding.

The rank order of potency derived from these functional studies (LTD4 > N-AcLTE4) provides a basis for understanding the relative interaction of these molecules with the CysLT receptors.

CompoundRelative Potency vs. LTD4 (Functional Assays)Tissue/SystemReference
N-Acetylleukotriene E42-5 fold less potentRat Mesenteric Vasoconstriction nih.gov
N-Acetylleukotriene E4>100 fold less potentGuinea Pig Ileum Contraction nih.govnih.govuniprot.org

Functional Modulation of Cellular Responses by N-Acetylated Leukotrienes

The interaction of N-AcLTE4 with its receptors translates into distinct functional effects on various physiological systems. Preclinical studies have primarily focused on its activity in smooth muscle systems and its influence on vascular dynamics.

N-AcLTE4 demonstrates significant myotropic (contractile) activity on smooth muscle, although its potency varies depending on the tissue.

In airway smooth muscle, N-AcLTE4 induces dose-related contractions of guinea-pig trachea and is approximately 100 times less active than LTD4 in this tissue. In guinea-pig lung parenchyma, N-AcLTE4 is roughly equiactive with LTE4 and about one order of magnitude less potent than LTD4. The contractions induced by N-AcLTE4 in the lung parenchyma are notably more sustained compared to those caused by LTD4.

In vascular smooth muscle, N-AcLTE4 has been identified as a potent constrictor of rat mesenteric vessels. This effect is dose-dependent and leads to a significant reduction in blood flow to the gut nih.gov. When compared to other vasoactive compounds, N-AcLTE4 is about 10-fold more potent than the thromboxane analog U-46619 and 1000-fold more potent than prostaglandin F2 alpha in this system nih.gov.

Tissue ModelEffect of N-AcLTE4Potency Comparison with LTD4Reference
Guinea-Pig TracheaDose-related contractions~100x less potent
Guinea-Pig Lung ParenchymaSustained contractions~10x less potent
Rat Mesenteric VesselsDose-dependent vasoconstriction2-5x less potent nih.gov

The effect of cysteinyl leukotrienes on vascular permeability is a key component of their pro-inflammatory action. However, studies investigating the specific role of N-AcLTE4 in this process suggest it may not share the same activity profile as its precursors. In a preclinical study using an ex vivo rat gastric chamber preparation, intraarterial infusions of N-AcLTE4 (from 0.01-1.0 µg/kg per min) had no significant effect on gastric vascular permeability, as measured by Evan's blue leakage mdpi.com. This is in contrast to LTC4, LTD4, and LTE4, which are known to increase vascular permeability in various models.

The impact of N-AcLTE4 on regional blood flow, particularly in the gastric circulation, has yielded interesting and somewhat divergent findings in preclinical models.

In one study utilizing laser-Doppler flowmetry in a rat model, intraarterial administration of N-AcLTE4 did not produce any significant alteration in gastric blood flow mdpi.com. This was in stark contrast to LTC4 and LTD4, which caused dose-dependent reductions in gastric blood flow mdpi.com.

However, another study focusing on the broader mesenteric circulation in conscious, freely moving rats demonstrated that N-AcLTE4 is a potent vasoconstrictor, leading to a profound, dose-dependent reduction of blood flow to the gut nih.gov. The renal and hindquarter vascular beds were unaffected, indicating a degree of regional selectivity in its vascular action nih.gov. The discrepancy between these findings may be attributable to differences in the specific vascular beds being measured (whole mesenteric vs. localized gastric mucosal) or the experimental conditions (anesthetized ex vivo chamber vs. conscious freely moving animals).

Analytical Methodologies for N Acetylated Leukotriene Research

Sample Collection and Preparation for Metabolite Analysis

The initial steps of sample collection and preparation are foundational to the reliability of any subsequent analysis of N-Acetylleukotriene D4. The primary goal is to obtain a representative sample and stabilize the target analyte, preventing artificial generation or degradation. scispace.comnih.gov

Biological samples such as urine, plasma, bronchoalveolar lavage fluid (BALF), and cell culture supernatants are commonly analyzed for leukotrienes. sigmaaldrich.comnih.govnovamedline.comnovamedline.com Due to the rapid metabolism and potential for oxidative degradation of leukotrienes, specific precautions are essential during collection. scispace.com For instance, urine samples are often collected over 24 hours at 4°C in containers with additives like the antioxidant 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (HTMP) and the chelating agent ethylenediaminetetraacetic acid (EDTA) to inhibit degradation. core.ac.uk Samples should be processed immediately or stored at ultra-low temperatures, typically -70°C or -80°C, to ensure stability. novamedline.comnovamedline.com

Sample preparation aims to remove interfering substances and concentrate the analyte. mdpi.com A widely used technique is solid-phase extraction (SPE), which separates compounds based on their physical and chemical properties. mdpi.comebi.ac.uk For leukotrienes, reversed-phase SPE cartridges (e.g., C18) are frequently employed. sigmaaldrich.comnih.gov The general procedure involves conditioning the column, loading the acidified sample, washing away impurities with a low-concentration organic solvent, and finally eluting the analytes with a higher-concentration organic solvent like methanol (B129727) or ethyl acetate. sigmaaldrich.comnih.govlipidmaps.org

For complex matrices like plasma, an initial protein precipitation step is often required. mdpi.com This is typically achieved by adding a cold organic solvent such as methanol, followed by centrifugation to remove the precipitated proteins. nih.govshimadzu.com

Sample TypeCollection ConsiderationsPreparation Steps
Urine 24-hour collection at 4°C with antioxidants (e.g., HTMP) and chelators (e.g., EDTA). core.ac.ukAcidification to ~pH 3.5, followed by Solid-Phase Extraction (SPE) on a C18 column. sigmaaldrich.com
Plasma/Serum Collect in tubes with anticoagulants (e.g., heparin, EDTA); immediate processing or freezing at -80°C. novamedline.comnovamedline.comProtein precipitation with cold methanol/acetonitrile (B52724), centrifugation, followed by SPE of the supernatant. mdpi.comshimadzu.com
Bronchoalveolar Lavage Fluid (BALF) Collection from airways; requires immediate processing to separate from cells. nih.govCentrifugation to remove cells and debris, followed by SPE. lipidmaps.org
Cell Culture Supernatants Harvest medium and separate from cells; can often be analyzed directly or after extraction. sigmaaldrich.comCentrifugation, followed by SPE for concentration and purification. sigmaaldrich.com

Chromatographic Separation Techniques

Chromatography is employed to separate this compound from other structurally similar compounds within the prepared sample extract before detection. ebi.ac.uk This separation is critical for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. wikipedia.orgtudelft.nl The technique relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. advancechemjournal.com The separation is based on the differential interactions of each component with the stationary and mobile phases, causing them to elute from the column at different times, known as retention times. tudelft.nladvancechemjournal.com The resolving power of HPLC makes it indispensable for analyzing complex biological samples where leukotrienes are present among numerous other compounds. wikipedia.orgtudelft.nl In the context of leukotriene analysis, HPLC is used to isolate specific metabolites, such as this compound, from other cysteinyl leukotrienes like LTC4, LTD4, and LTE4. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the analysis of leukotrienes. mdpi.com This technique utilizes a non-polar (hydrophobic) stationary phase, most commonly silica (B1680970) particles chemically bonded with alkyl chains like C18 or C8, and a polar mobile phase. hplc.euthermofisher.com The mobile phase is typically a mixture of water with an organic modifier, such as acetonitrile or methanol, often containing an acid like formic or acetic acid to control the ionization of the analytes and improve peak shape. researchgate.netchromatographyonline.com

In RP-HPLC, non-polar compounds in the sample have a stronger affinity for the stationary phase and are retained longer, while polar compounds elute earlier. The separation of this compound is achieved by carefully controlling the mobile phase composition, often using a gradient elution where the proportion of the organic solvent is increased over time. lipidmaps.org This allows for the effective separation of the various leukotriene metabolites from one another based on their relative hydrophobicity. lipidmaps.orghplc.eu The use of a C18 column is well-documented for the separation of eicosanoids, providing high-resolution separation of these closely related structures. lipidmaps.orgnih.gov

ParameterDescription
Principle Separation based on hydrophobic interactions. Non-polar analytes are retained longer on a non-polar stationary phase, while a polar mobile phase elutes them.
Stationary Phase Typically silica-based particles bonded with hydrophobic alkyl chains, such as octadecyl (C18) or octyl (C8). hplc.euthermofisher.com Wide-pore columns (~300 Å) are suitable for larger molecules. hplc.eu
Mobile Phase A mixture of water and a polar organic solvent (e.g., acetonitrile, methanol). mdpi.comchromatographyonline.com Buffers or acids (e.g., formic acid, acetic acid) are added to control pH and improve peak shape. researchgate.netchromatographyonline.com
Elution Mode Isocratic (constant mobile phase composition) or Gradient (mobile phase composition changes over time). Gradient elution is common for complex samples containing multiple leukotrienes. lipidmaps.org

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the sensitive and specific detection and quantification of target compounds. rsc.org When coupled with a chromatographic separation method, it provides a powerful tool for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the analytical power of mass spectrometry. wikipedia.orgthermofisher.com This synergy allows for the highly selective and sensitive quantification of low-abundance analytes like this compound in complex biological samples. wikipedia.orgspringernature.com The technique is particularly well-suited for non-volatile and thermally labile molecules that are not amenable to gas chromatography. thermofisher.com

In a typical LC-MS setup for leukotriene analysis, the effluent from the RP-HPLC column is directed into the ion source of the mass spectrometer. thermofisher.com Electrospray ionization (ESI) is the most common ionization method used, as it is a soft ionization technique that generates intact molecular ions from the analytes in the liquid phase. researchgate.netnebiolab.com

For quantitative studies, tandem mass spectrometry (LC-MS/MS) is the gold standard. nebiolab.comnih.gov In this approach, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and a specific product ion is monitored in the second mass analyzer. acs.org This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), drastically reduces background noise and enhances specificity and sensitivity, enabling quantification in the picogram-per-milliliter range. nih.govcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of leukotrienes, known for its high chromatographic resolution and sensitivity. aminer.cnthermofisher.com Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. thermofisher.com Since leukotrienes like this compound are non-volatile carboxylic acids, they must undergo chemical derivatization prior to analysis. mdpi.comresearchgate.net

The derivatization process typically involves multiple steps. First, the cysteinyl leukotriene may be catalytically reduced and desulfurized to form a more stable hydroxyeicosanoic acid. core.ac.uk Then, the carboxylic acid groups are esterified, often with pentafluorobenzyl (PFB) bromide, and the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. core.ac.ukmdpi.com This derivatization increases the volatility of the analyte, making it suitable for GC separation. researchgate.net

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically using electron or chemical ionization. thermofisher.com For PFB derivatives, negative-ion chemical ionization (NICI) is particularly sensitive. core.ac.uknih.gov GC-MS provides excellent selectivity, and the resulting mass spectra offer detailed structural information that can be used for unequivocal identification. core.ac.uktechnologynetworks.com

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte State Analyzed in liquid phase; suitable for non-volatile and thermally labile compounds. thermofisher.comRequires volatile and thermally stable analytes. thermofisher.com
Sample Preparation Primarily involves extraction and purification (e.g., SPE). nih.gov Derivatization is generally not required.Extensive sample preparation is mandatory, including derivatization (e.g., esterification, silylation) to increase volatility. mdpi.comresearchgate.net May also involve chemical reduction/desulfurization. core.ac.uknih.gov
Separation Based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., RP-HPLC). wikipedia.orgBased on partitioning between a gaseous mobile phase and a liquid/solid stationary phase in a capillary column. thermofisher.com
Ionization Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common. researchgate.netnebiolab.comHarder ionization like Electron Ionization (EI) or softer Negative-Ion Chemical Ionization (NICI) can be used. core.ac.ukthermofisher.com
Primary Application Considered the standard for high-throughput, sensitive, and specific quantification of leukotrienes and other eicosanoids in biological fluids. wikipedia.orgspringernature.comnih.govA powerful tool for structural confirmation and quantification, though less high-throughput due to extensive sample preparation. aminer.cnnih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) stands as a powerful and highly specific technique for the structural elucidation and quantification of this compound. This methodology involves multiple stages of mass analysis, typically performed on a triple quadrupole or hybrid sector/quadrupole instrument, to isolate a specific precursor ion and analyze its fragmentation products. nih.gov

The process generally begins with the ionization of the this compound molecule, often using soft ionization techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), to produce a charged precursor ion. nih.gov For leukotrienes, analysis in the negative ion mode is common, generating the deprotonated molecule [M-H]⁻. nih.govacs.org

In the first stage of the mass spectrometer, this specific precursor ion is selected from all other ions generated from the sample matrix. The selected ion is then directed into a collision cell, where it is subjected to collision-induced dissociation (CID). During CID, the precursor ion collides with an inert gas (such as argon or nitrogen), which imparts internal energy and causes the ion to break apart into smaller, structurally informative product ions. acs.org

The resulting product ions are then analyzed in the second stage of the mass spectrometer, generating a product ion spectrum. The fragmentation pattern observed in this spectrum is characteristic of the precursor ion's structure. For N-acetylated leukotrienes, fragmentation often occurs at specific, chemically labile bonds, such as the thioether linkage. nih.gov The analysis of these fragmentation pathways provides a high degree of confidence in the identification of the compound. For instance, studies on the closely related N-acetyl-leukotriene E4 have shown that cleavage of the thioether bond is a prominent fragmentation pathway. nih.gov

Liquid chromatography (LC) is almost invariably coupled with MS/MS for the analysis of complex biological samples. This combination (LC-MS/MS) allows for the separation of this compound from other closely related compounds prior to its detection by the mass spectrometer, thereby reducing matrix effects and enhancing sensitivity and specificity.

Interactive Data Table: Illustrative MS/MS Parameters for N-Acetylated Leukotriene Analysis

ParameterDescriptionTypical Setting / Observation
Ionization ModeMethod used to generate charged molecules.Negative Electrospray Ionization (ESI)
Precursor IonThe specific ion selected for fragmentation.[M-H]⁻ (Deprotonated molecule)
Fragmentation MethodTechnique to induce bond cleavage.Collision-Induced Dissociation (CID)
Key Fragmentation SitePrimary bond that breaks upon collision.Thioether linkage

Immunochemical Detection Methods (e.g., Radioimmunoassay)

Immunochemical methods, particularly radioimmunoassay (RIA), offer a sensitive, though often less specific, alternative for the quantification of this compound. These techniques are based on the principle of competitive binding, where the target analyte (this compound) competes with a radiolabeled version of the analyte for a limited number of binding sites on a specific antibody.

The development of a radioimmunoassay for a small molecule like this compound involves producing antibodies that can recognize and bind to it. The assay is performed by incubating the sample containing an unknown amount of this compound with a known quantity of radiolabeled this compound (the tracer) and the specific antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. By measuring the radioactivity of the antibody-bound fraction, the concentration of this compound in the original sample can be determined by comparison to a standard curve.

A significant challenge with immunoassays for leukotrienes is the potential for cross-reactivity, where the antibody may bind to other structurally similar leukotrienes. To overcome this limitation and ensure accurate quantification of this compound, RIA is frequently combined with a prior separation step, most commonly high-performance liquid chromatography (HPLC). ebi.ac.ukcapes.gov.br This HPLC-RIA approach involves first separating the components of a biological extract, collecting the fraction corresponding to the elution time of this compound, and then quantifying the compound in that fraction using the immunoassay. ebi.ac.uk

Research has demonstrated the utility of this combined approach for measuring N-acetylated cysteinyl leukotrienes in biological fluids like bile and urine. ebi.ac.ukcapes.gov.br In studies on N-acetyl-leukotriene E4, quantification by radioimmunoassay after HPLC separation has been successfully employed. ebi.ac.uk It was noted in one study that after HPLC separation, other cysteinyl leukotrienes detected by the radioimmunoassay constituted less than 5% of the total N-acetyl-LTE4 measured, highlighting the effectiveness of the chromatographic step in achieving specificity. ebi.ac.uk

Interactive Data Table: Comparison of Analytical Methodologies

FeatureTandem Mass Spectrometry (MS/MS)Radioimmunoassay (RIA)
PrincipleDetection based on mass-to-charge ratio and fragmentation.Competitive antigen-antibody binding.
SpecificityVery High (based on mass and structure).Moderate (can have cross-reactivity).
Coupling TechniqueLiquid Chromatography (LC-MS/MS).High-Performance Liquid Chromatography (HPLC-RIA). ebi.ac.uk
Primary UseStructural confirmation and absolute quantification.Quantification, often for screening or targeted measurement.

Preclinical Studies and Animal Models in N Acetylated Leukotriene Research

Investigation in Animal Models of Inflammatory Responses

N-acetylated leukotrienes, including N-Acetylleukotriene D4, are metabolites of cysteinyl leukotrienes (CysLTs) and have been implicated in various inflammatory conditions. nih.gov Animal models of inflammation are crucial for dissecting the specific contributions of these molecules to disease pathogenesis. frontiersin.org

Animal models of asthma and allergic airway inflammation have been pivotal in understanding the role of leukotrienes. nih.govfrontiersin.orgnih.gov In sensitized animals, allergen challenges trigger the release of inflammatory mediators, including CysLTs, leading to characteristic features of asthma such as airway hyperresponsiveness and inflammation. dovepress.comnih.govnih.gov

In a study using Brown Norway rats sensitized to ovalbumin, an allergen challenge led to a significant increase in the biliary concentration of N-acetyl-leukotriene E4 (a downstream metabolite of the leukotriene pathway). atsjournals.org This increase was attenuated by pretreatment with a monoclonal antibody against VLA-4, suggesting an upstream regulation of the pathway involved in N-acetylated leukotriene production during allergic airway responses. atsjournals.org

Interactive Table: Biliary N-acetyl-LTE4 Levels in a Rat Model of Allergic Airway Challenge

Time Post-ChallengeOA-Challenged (pmol/h)TA-2-Pretreated & OA-Challenged (pmol/h)
Baseline5.63 ± 0.434.44 ± 1.18
0-1 h16.20 ± 3.909.31 ± 2.44
1-2 h15.03 ± 2.459.06 ± 1.13

Data represents mean ± SE. OA: Ovalbumin; TA-2: Anti-VLA-4 monoclonal antibody. atsjournals.org

The gastric mucosa is susceptible to damage from various stressors, and animal models are used to investigate the mechanisms of injury and protection. nih.govmdpi.commdpi.com Studies have shown that factors like stress can compromise gastric mucosal integrity by altering physiological parameters such as gastric acidity and blood flow. nih.gov While direct studies on this compound in gastric injury models are limited, the broader class of leukotrienes is known to be involved in inflammatory processes that can impact the gastrointestinal tract. mdpi.com For instance, N-Acetyl-Leukotriene E4 has been shown to cause vasoconstriction in mesenteric vessels, which could reduce blood flow to the gut. medchemexpress.com

Role as a Biochemical Marker in Animal Studies

N-acetylated leukotrienes serve as important biochemical markers in animal studies of inflammation. atsjournals.orgnih.gov Their levels can be measured in biological fluids to assess the activation of the leukotriene pathway in response to inflammatory stimuli. nih.govatsjournals.org

In a mouse model of endotoxemia, plasma levels of various cysteinyl leukotrienes, including N-acetyl-leukotriene E4, were significantly elevated following LPS treatment. nih.gov This study highlighted that in myeloperoxidase-deficient mice, the levels of LTD4 and N-acetyl-leukotriene E4 were even more pronounced, suggesting a modulatory role of myeloperoxidase in leukotriene metabolism during acute inflammation. nih.gov

Interactive Table: Plasma Cysteinyl Leukotriene Levels in a Mouse Model of Endotoxemia

CompoundControl WT (nM)Control MPO-KO (nM)LPS WT (nM)LPS MPO-KO (nM)
Leukotriene D4 (LTD4)3.3 ± 2.14.1 ± 1.96.6 ± 1.624.9 ± 4.9
N-acetyl-leukotriene E40.1 ± 0.00.1 ± 0.06.4 ± 0.514.6 ± 4.2

Data represents mean ± SEM. WT: Wild-type; MPO-KO: Myeloperoxidase knockout; LPS: Lipopolysaccharide. nih.gov

Pharmacological Modulation of N-Acetylated Leukotriene Levels in Vivo

Investigating the pharmacological modulation of N-acetylated leukotriene levels provides insights into potential therapeutic strategies for inflammatory diseases. dntb.gov.uakarger.com This can involve inhibiting the synthesis of leukotrienes or blocking their receptors. nih.gov

As demonstrated in the airway inflammation model, pretreatment with an antibody targeting the α4 integrin VLA-4 significantly prevented the increase in biliary N-acetyl-LTE4 following an allergen challenge in rats. atsjournals.org This indicates that upstream inflammatory pathways can be targeted to modulate the production of N-acetylated leukotrienes. atsjournals.org Furthermore, inhibitors of 5-lipoxygenase, a key enzyme in the leukotriene biosynthesis pathway, have been shown to block features of allergic pulmonary inflammation in mice, which would consequently affect the levels of downstream metabolites like this compound. nih.gov

Advanced Research Perspectives and Future Directions

Elucidation of Enzyme Regulation in N-Acetylation and Subsequent Metabolism

The biosynthesis of N-Acetylleukotriene D4 is a critical control point in its biological activity. A key area of future research will be the detailed elucidation of the enzymes responsible for the N-acetylation of Leukotriene D4 (LTD4) and the subsequent metabolic steps. While N-acetylcysteine (NAC) is known to influence the eicosanoid profile, the specific enzymes catalyzing the transfer of an acetyl group to LTD4 are not fully characterized. nih.gov Understanding the regulation of these enzymes, including their expression, activation, and inhibition, is paramount. Lysine acetylation is a known regulatory mechanism for many enzymes involved in metabolism, and it is plausible that the enzymes in the N-acetylated leukotriene pathway are similarly controlled. nih.govnih.gov Future studies will likely focus on identifying these acetyltransferases and deacetylases and exploring how their activity is modulated by cellular signaling pathways and pathological conditions.

Exploration of Potential Undiscovered Receptors or Binding Partners

The biological effects of leukotrienes are mediated by their interaction with specific cell surface receptors. While receptors for the primary cysteinyl leukotrienes (LTC4, LTD4, and LTE4) have been identified, the cognate receptors or binding partners for this compound remain to be definitively characterized. researchgate.netnih.gov It is possible that NA-LTD4 interacts with known cysteinyl leukotriene receptors, perhaps with different affinity or signaling outcomes, or that it has its own unique, undiscovered receptor. The GPR99 receptor, for instance, has been identified as a receptor for LTE4, a structurally related cysteinyl leukotriene. nih.govnih.govdtic.mil Future research will likely involve screening for novel receptors and binding partners of NA-LTD4, which could open up new avenues for therapeutic intervention.

Development of Novel Analytical Approaches for Trace Metabolite Detection

A significant challenge in studying this compound is its low endogenous concentration, making its detection and quantification difficult. The development of more sensitive and specific analytical methods is crucial for advancing our understanding of its physiological and pathological roles. nih.gov Techniques such as advanced mass spectrometry and proton nuclear magnetic resonance (NMR) spectroscopy are promising avenues for the detection of trace N-acetylated metabolites in biological samples. nih.govresearchgate.net The refinement of these methods will enable more accurate measurement of NA-LTD4 levels in various tissues and fluids, facilitating a clearer picture of its dynamics in health and disease.

Mechanistic Studies on N-Acetylated Leukotriene Contribution to Pathophysiology

Leukotrienes are well-established mediators of inflammation and are implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular disease. nih.govmdpi.comnih.gov The contribution of N-acetylated leukotrienes, including NA-LTD4, to the pathophysiology of these conditions is an area of active investigation. N-acetylcysteine has been shown to have anti-inflammatory effects and to modulate the eicosanoid profile, suggesting that the N-acetylation of leukotrienes could be a significant factor in disease processes. nih.govhhs.govlifeextension.commdpi.comnih.gov Future mechanistic studies will aim to delineate the precise roles of NA-LTD4 in inflammatory cell recruitment, smooth muscle contraction, and tissue remodeling.

Identification of Novel Therapeutic Targets within the N-Acetylated Leukotriene Pathway

A deeper understanding of the N-acetylated leukotriene pathway will undoubtedly lead to the identification of new therapeutic targets. nih.govnih.gov These could include the enzymes responsible for the synthesis and metabolism of this compound, as well as its downstream receptors and signaling molecules. nih.gov For instance, inhibitors of the enzymes that produce NA-LTD4 could represent a novel class of anti-inflammatory drugs. Conversely, agonists or antagonists of its specific receptors could be developed to modulate its biological effects. The ultimate goal is to translate this fundamental research into new therapies for leukotriene-driven diseases.

Application in Systems Biology and Multi-Omics Approaches

The complexity of the leukotriene signaling network lends itself to investigation using systems biology and multi-omics approaches. nih.govresearchgate.netjohnshopkins.edu By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the N-acetylated leukotriene pathway and its interactions with other cellular systems. nih.govresearchgate.net This holistic approach will be invaluable for identifying key nodes in the network that are dysregulated in disease and for predicting the effects of therapeutic interventions. Multi-omics studies have already provided insights into complex respiratory diseases like asthma and COPD, and applying these powerful tools to the study of this compound holds great promise for uncovering its role in these and other conditions. researchgate.netnih.gov

Q & A

Q. Methodological Answer :

  • Pharmacokinetic Profiling : Conduct time-course studies to determine optimal dosing windows that minimize metabolite interference .
  • Genetic Knockout Models : Use CysLT1/CysLT2 receptor knockout mice to isolate target-specific effects.
  • Multi-Omics Integration : Pair transcriptomics (RNA-seq) with lipidomics to distinguish primary signaling pathways from secondary metabolic responses .

Basic: What are the ethical considerations for handling this compound in animal studies?

Q. Methodological Answer :

  • Institutional Approval : Obtain IACUC approval detailing humane endpoints, sample sizes (justified via power analysis), and anesthesia protocols .
  • Data Transparency : Archive raw data (e.g., cytokine levels, histopathology) in repositories like Figshare to enable reproducibility .

Advanced: How to optimize LC-MS/MS parameters for detecting trace this compound in complex samples?

Q. Methodological Answer :

  • Ionization Optimization : Use electrospray ionization (ESI) in negative ion mode with a capillary voltage of 3.5 kV and desolvation temperature of 350°C.
  • Collision Energy Calibration : Test energies (10–35 eV) to maximize fragment ion yield (e.g., m/z 438 → 333 for quantification) .
  • Matrix Effects : Evaluate ion suppression/enhancement by spiking analyte-free matrix with known concentrations and adjusting extraction protocols .

Table 1: Key Experimental Variables in this compound Research

VariableOptimal RangeImpact on Data Quality
LC Column Temperature40°CPrevents peak broadening
SPE Elution Solvent80% methanolMaximizes recovery (>85%)
Cell Line Passage Number<20Reduces receptor drift
MS Dwell Time50 msBalances sensitivity & throughput

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.